

A Comparative Guide to the FT-IR Analysis of 4-Nitrophenyl-N-benzylcarbamate

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Compound of Interest

Compound Name: 4-Nitro-phenyl-N-benzylcarbamate

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This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-nitrophenyl-N-benzylcarbamate, a crucial intermediate in the synthesis of various organic compounds. By comparing its spectral features with those of related carbamates and precursor molecules, this document serves as a valuable resource for the identification and characterization of this compound.

I. FT-IR Spectral Data Comparison

The FT-IR spectrum of 4-nitrophenyl-N-benzylcarbamate is characterized by specific absorption bands corresponding to its constituent functional groups. The table below summarizes these key vibrational frequencies and compares them with the characteristic ranges for similar functional groups found in other organic molecules.

Function al Group	Vibration Mode	4- Nitrophen yl-N- benzylcar bamate (cm ⁻¹)[1]	Benzyl e (cm ⁻¹) [2]	4- Nitrobenz yl e (cm ⁻¹) [2]	General Range for Carbamat es (cm ⁻¹)	General Range for Aromatic Nitro Compoun ds (cm ⁻¹)
N-H	Stretch	3300 - 3500 (broad)	3422-3332	3526	3100 - 3500[3][4]	-
C-H (aromatic)	Stretch	~3030 - 3100	Not specified	Not specified	-	-
C-H (aliphatic)	Stretch	~2850 - 2950	Not specified	Not specified	-	-
C=O (carbamate)	Stretch	1753	1694	1604	1680 - 1740[5][6]	-
C=C (aromatic)	Stretch	1615, 1595	1610	Not specified	-	-
N-O (nitro)	Asymmetri c Stretch	1523	-	Not specified	-	1550- 1475[7][8] [9][10]
N-H	Bend	1490	1610	1513	~1500 - 1650	-
N-O (nitro)	Symmetric Stretch	1350	-	Not specified	-	1360- 1290[7][8] [9][10]
C-N	Stretch	1278	1346	1339	~1250 - 1350	-
C-O	Stretch	1230, 1154, 1052	1068	1056	~1000 - 1250	-

II. Interpretation of the FT-IR Spectrum

The FT-IR spectrum of 4-nitrophenyl-N-benzylcarbamate reveals several key features:

- N-H Stretching: A broad band is typically observed in the region of 3300-3500 cm^{-1} , characteristic of N-H stretching vibrations in carbamates, often broadened due to hydrogen bonding.
- Carbonyl (C=O) Stretching: A strong, sharp absorption peak around 1753 cm^{-1} is indicative of the carbonyl group within the carbamate linkage.^[1] The position of this band is influenced by the electronic effects of the attached groups.
- Nitro (NO₂) Group: The presence of the 4-nitrophenyl group is confirmed by two strong absorption bands: the asymmetric stretching vibration around 1523 cm^{-1} and the symmetric stretching vibration around 1350 cm^{-1} .^{[1][7][8][9][10]}
- Aromatic and Aliphatic C-H Stretching: Bands corresponding to the stretching of C-H bonds in the aromatic rings are expected between 3000 and 3100 cm^{-1} , while those for the benzylic CH₂ group appear between 2850 and 3000 cm^{-1} .
- C-N and C-O Stretching: The region between 1000 and 1300 cm^{-1} contains bands corresponding to the C-N and C-O stretching vibrations of the carbamate group.

III. Experimental Protocol: FT-IR Analysis

Objective: To obtain the FT-IR spectrum of solid 4-nitrophenyl-N-benzylcarbamate.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy. This method is suitable for the direct analysis of solid samples with minimal preparation.

Apparatus:

- Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
- Spatula
- Sample vial containing 4-nitrophenyl-N-benzylcarbamate.

- Solvent for cleaning (e.g., isopropanol or acetone) and lint-free wipes.

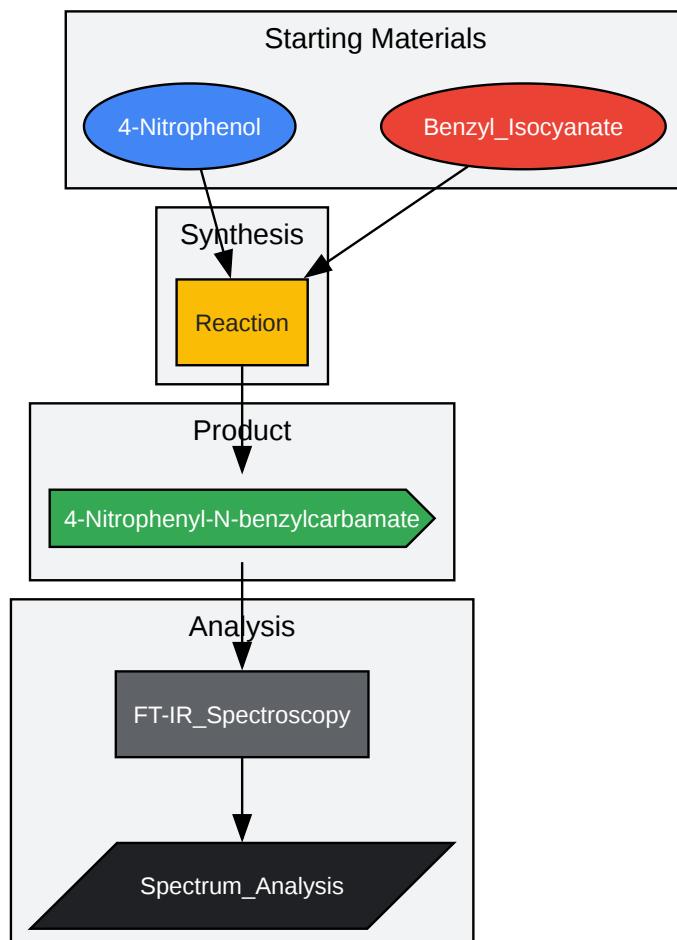
Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
- Sample Analysis:
 - Place a small amount (typically a few milligrams) of the 4-nitrophenyl-N-benzylcarbamate powder onto the center of the ATR crystal.
 - Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. The spectrometer will typically scan the sample over a range of 4000 to 400 cm⁻¹.
 - The final spectrum is generated by the instrument's software, which automatically subtracts the background spectrum from the sample spectrum.
- Data Processing:
 - The resulting spectrum should be baseline-corrected and the peaks of interest should be labeled with their corresponding wavenumbers (cm⁻¹).

IV. Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the precursor molecules to the final FT-IR analysis of 4-nitrophenyl-N-benzylcarbamate.

Workflow for Synthesis and FT-IR Analysis of 4-Nitrophenyl-N-benzylcarbamate

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Caption: Synthesis and Analysis Workflow.

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